molecular formula C27H20ClN7O4S2 B14221666 N-{4-Chloro-6-[(4,9-dimethyl-7-oxo-7H-pyrano[2,3-g][1,3]benzothiazol-2-yl)amino]-1,3,5-triazin-2-yl}-N-(4,7-dimethyl-2-oxo-2H-1-benzopyran-6-yl)thiourea CAS No. 546144-89-2

N-{4-Chloro-6-[(4,9-dimethyl-7-oxo-7H-pyrano[2,3-g][1,3]benzothiazol-2-yl)amino]-1,3,5-triazin-2-yl}-N-(4,7-dimethyl-2-oxo-2H-1-benzopyran-6-yl)thiourea

Cat. No.: B14221666
CAS No.: 546144-89-2
M. Wt: 606.1 g/mol
InChI Key: CDPUAGLRKDVEKJ-UHFFFAOYSA-N
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Description

N-{4-Chloro-6-[(4,9-dimethyl-7-oxo-7H-pyrano[2,3-g][1,3]benzothiazol-2-yl)amino]-1,3,5-triazin-2-yl}-N-(4,7-dimethyl-2-oxo-2H-1-benzopyran-6-yl)thiourea is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-Chloro-6-[(4,9-dimethyl-7-oxo-7H-pyrano[2,3-g][1,3]benzothiazol-2-yl)amino]-1,3,5-triazin-2-yl}-N-(4,7-dimethyl-2-oxo-2H-1-benzopyran-6-yl)thiourea involves multiple steps, starting with the preparation of the core heterocyclic structures. The synthesis typically involves the following steps:

    Formation of the Pyrano[2,3-g][1,3]benzothiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Triazine Ring: The triazine ring is introduced through nucleophilic substitution reactions.

    Coupling with Thiourea: The final step involves coupling the intermediate with thiourea under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-Chloro-6-[(4,9-dimethyl-7-oxo-7H-pyrano[2,3-g][1,3]benzothiazol-2-yl)amino]-1,3,5-triazin-2-yl}-N-(4,7-dimethyl-2-oxo-2H-1-benzopyran-6-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazine and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-{4-Chloro-6-[(4,9-dimethyl-7-oxo-7H-pyrano[2,3-g][1,3]benzothiazol-2-yl)amino]-1,3,5-triazin-2-yl}-N-(4,7-dimethyl-2-oxo-2H-1-benzopyran-6-yl)thiourea has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Biological Research: It is used in studies related to enzyme inhibition and protein binding.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-Chloro-6-[(4,9-dimethyl-7-oxo-7H-pyrano[2,3-g][1,3]benzothiazol-2-yl)amino]-1,3,5-triazin-2-yl}-N-(4,7-dimethyl-2-oxo-2H-1-benzopyran-6-yl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-Chloro-6-[(4,9-dimethyl-7-oxo-7H-pyrano[2,3-g][1,3]benzothiazol-2-yl)amino]-1,3,5-triazin-2-yl}-N-(4,7-dimethyl-2-oxo-2H-1-benzopyran-6-yl)urea
  • **N-{4-Chloro-6-[(4,9-dimethyl-7-oxo-7H-pyrano[2,3-g][1,3]benzothiazol-2-yl)amino]-1,3,5-triazin-2-yl}-N-(4,7-dimethyl-2-oxo-2H-1-benzopyran-6-yl)guanidine

Uniqueness

The uniqueness of N-{4-Chloro-6-[(4,9-dimethyl-7-oxo-7H-pyrano[2,3-g][1,3]benzothiazol-2-yl)amino]-1,3,5-triazin-2-yl}-N-(4,7-dimethyl-2-oxo-2H-1-benzopyran-6-yl)thiourea lies in its specific combination of heterocyclic structures, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

546144-89-2

Molecular Formula

C27H20ClN7O4S2

Molecular Weight

606.1 g/mol

IUPAC Name

1-[4-chloro-6-[(4,9-dimethyl-7-oxopyrano[2,3-g][1,3]benzothiazol-2-yl)amino]-1,3,5-triazin-2-yl]-1-(4,7-dimethyl-2-oxochromen-6-yl)thiourea

InChI

InChI=1S/C27H20ClN7O4S2/c1-10-7-18(36)38-16-5-11(2)15(9-14(10)16)35(24(29)40)26-32-23(28)31-25(33-26)34-27-30-21-13(4)6-17-20(22(21)41-27)12(3)8-19(37)39-17/h5-9H,1-4H3,(H2,29,40)(H,30,31,32,33,34)

InChI Key

CDPUAGLRKDVEKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1N(C3=NC(=NC(=N3)NC4=NC5=C(S4)C6=C(C=C5C)OC(=O)C=C6C)Cl)C(=S)N)C(=CC(=O)O2)C

Origin of Product

United States

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